molecular formula C18H17N3O6S B2792425 3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922450-80-4

3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2792425
CAS RN: 922450-80-4
M. Wt: 403.41
InChI Key: FYHLBFCBHBJBOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the oxadiazole ring and the phenylsulfonyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group in benzamides is typically quite stable, but can be hydrolyzed under acidic or basic conditions . The oxadiazole ring is also typically stable, but can participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Benzamides and oxadiazoles are found in various drugs and have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling “3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. For example, its biological activity could be tested against various targets to identify potential therapeutic uses .

properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-9-8-12(10-15(14)26-2)17(22)19-18-21-20-16(27-18)11-28(23,24)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLBFCBHBJBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

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